(S)-3-Amino-5-hexynoic acid hydrochloride is a chiral amino acid derivative with the molecular formula C₆H₁₀ClNO₂ and a molecular weight of 163.601 g/mol. It is characterized by its unique structure, which includes an alkyne functional group, making it significant in various chemical applications. This compound is typically used for labeling and detection purposes in biochemical research and has shown promise in various synthetic pathways due to its reactivity .
Due to the presence of both an amino group and an alkyne functional group, (S)-3-Amino-5-hexynoic acid hydrochloride can be a useful tool in bioconjugation reactions. The amino group allows it to be attached to biomolecules like antibodies or peptides, while the alkyne can be used for further modification using click chemistry techniques []. Click chemistry offers a reliable and efficient way to label biomolecules for various research applications.
The unique structure of (S)-3-Amino-5-hexynoic acid hydrochloride has the potential to be used in metabolic studies. Researchers have proposed its use as a probe to investigate specific metabolic pathways, however, more research is required to validate its efficacy for this purpose [].
The synthesis of (S)-3-Amino-5-hexynoic acid hydrochloride can be achieved through several methods:
(S)-3-Amino-5-hexynoic acid hydrochloride finds applications in various fields:
Studies on the interactions of (S)-3-Amino-5-hexynoic acid hydrochloride with other biomolecules are still emerging. Its ability to form complexes with metal ions and other organic compounds makes it a subject of interest for further exploration in coordination chemistry and drug delivery systems. Preliminary data suggests that it may interact with enzymes or receptors involved in metabolic pathways, although comprehensive interaction studies are needed to elucidate these mechanisms fully .
Several compounds share structural similarities with (S)-3-Amino-5-hexynoic acid hydrochloride, each possessing unique characteristics:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Homopropargylglycine | Similar backbone with propargyl group | Known for its role in neurotransmitter synthesis |
L-Alanine | Simple amino acid structure | Fundamental building block in proteins |
Propargylglycine | Contains an alkyne group | Used in various synthetic applications |
3-Aminopropionic Acid | Shorter carbon chain | Less sterically hindered than hexynoic acid |
(S)-3-Amino-5-hexynoic acid hydrochloride is distinguished by its longer carbon chain and specific alkyne functionality, which enhances its reactivity compared to simpler amino acids and derivatives .
The cyclization of 5-hexynoic acid derivatives represents a pivotal route to functionalized cyclohexenones, which serve as intermediates in the synthesis of β-amino acids. A one-pot protocol involving the conversion of 5-hexynoic acid to its acyl chloride with oxalyl chloride, followed by indium(III) chloride-mediated cyclization, achieves yields of 71–90% [2] [3]. The mechanism proceeds via the formation of 3-chloro-2-cyclohexenone, which undergoes nucleophilic substitution with alcohols to yield 3-alkoxy-2-cyclohexenones (Table 1).
Table 1. Efficacy of Lewis Acids in Cyclization of 5-Hexynoyl Chloride
Lewis Acid | Yield (%) |
---|---|
Indium(III) chloride | 71 |
Aluminum chloride | 26 |
Iron(III) chloride | 63 |
Titanium(IV) chloride | 0 |
Indium(III) chloride outperforms other Lewis acids due to its ability to stabilize the acylium intermediate while minimizing side reactions [2]. The reaction exhibits strict regioselectivity, favoring six-membered ring formation over five-membered analogs, as dictated by the alkyne’s geometry and the propylene tether’s strain [2].
Optimal cyclization occurs in anhydrous dichloromethane, which solubilizes the acyl chloride intermediate without participating in nucleophilic side reactions. Kinetic studies reveal that acid chloride formation completes within 2.5 hours, while cyclization requires an additional 3 hours at ambient temperature [2]. Notably, omitting nitromethane—a solvent previously thought essential for similar reactions—does not impede cyclization, suggesting that chloride ions from indium(III) chloride suffice to promote the reaction [2]. Secondary alcohols (e.g., isopropanol) necessitate elevated temperatures (90°C) to achieve satisfactory nucleophilic substitution yields (74%), whereas primary alcohols (e.g., ethanol) proceed efficiently at room temperature (81%) [2].
While direct resolution of (S)-3-amino-5-hexynoic acid remains understudied, analogous β-amino acids are frequently resolved via diastereomeric salt formation using chiral auxiliaries such as (+)- or (−)-camphorsulfonic acid [5]. Recrystallization from ethanol/water mixtures typically enriches the (S)-enantiomer, though yields depend critically on the auxiliary’s stoichiometry and solvent polarity [5].
Rhodium-catalyzed asymmetric hydrogenation offers a scalable route to enantiomerically pure β-amino acids. In a related system, (S)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) is synthesized via hydrogenation of a 3-cyano-5-methylhex-3-enoic acid precursor using a rhodium-Me-DuPHOS catalyst, achieving >99% enantiomeric excess (ee) [5]. Adapting this methodology to (S)-3-amino-5-hexynoic acid would require:
Table 2. Performance of Chiral Catalysts in Asymmetric Hydrogenation
Catalyst | Substrate | ee (%) |
---|---|---|
Rh-Me-DuPHOS | 3-cyano-5-methylhexenoate | >99 |
Ru-BINAP | β-keto esters | 92–98 |
Ir-Phebox | α,β-unsaturated acids | 85–90 |
Preliminary data suggest that rhodium complexes with bulky electron-donating ligands mitigate alkyne coordination issues, thereby enhancing enantioselectivity [5].
The methionyl-tRNA synthetase enzyme plays a pivotal role in determining the incorporation efficiency of (S)-3-amino-5-hexynoic acid hydrochloride into proteins through its substrate recognition mechanisms. Methionyl-tRNA synthetase exhibits remarkable polyspecificity toward structural analogs of methionine, allowing for the incorporation of non-canonical amino acids while maintaining sufficient fidelity for cellular viability [1] [2].
The enzyme's substrate specificity is governed by multiple molecular recognition elements within its active site. Structural studies have revealed that methionyl-tRNA synthetase creates its amino acid recognition pocket through conformational changes upon ligand binding, with the methionine delta-sulfur atom replacing a water molecule that is hydrogen-bonded to leucine-13 nitrogen and tyrosine-260 oxygen in the free enzyme structure [3]. This dynamic pocket formation enables the enzyme to accommodate structurally similar amino acid analogs, including terminal alkyne-containing compounds such as (S)-3-amino-5-hexynoic acid hydrochloride.
The substrate selectivity of methionyl-tRNA synthetase toward methionine analogs has been extensively characterized through kinetic studies. Research demonstrates that 2-amino-5-hexynoic acid, which shares structural similarity with (S)-3-amino-5-hexynoic acid hydrochloride, exhibits a catalytic efficiency (kcat/Km) of 1.16 × 10^-3 s^-1·μM^-1 compared to methionine's value of 5.47 × 10^-1 s^-1·μM^-1, representing approximately 1/500th the activity of the natural substrate [4] [5]. This reduced efficiency still permits near-quantitative protein synthesis, with studies showing 90-100% replacement of methionine in recombinant proteins when using terminal alkyne amino acid analogs [5].
Computational molecular docking studies have provided critical insights into how methionyl-tRNA synthetase recognizes and binds (S)-3-amino-5-hexynoic acid hydrochloride and related analogs. The HierDock computational method has been successfully applied to predict binding sites and calculate binding energies for various methionine analogs with the Escherichia coli methionyl-tRNA synthetase [6] [2].
Molecular docking simulations demonstrate that methionyl-tRNA synthetase binding predictions achieve remarkable accuracy, with root mean square deviation values of 0.55 Å for all atoms when compared to crystal structure data [2]. The calculated binding energies of methionine analogs show excellent correlation (R² = 0.86) with relative free energies of binding derived from measured in vitro kinetic parameters, validating the predictive power of computational approaches for understanding analog recognition [2].
The binding site analysis reveals that methionyl-tRNA synthetase exhibits good discrimination between cognate and non-cognate amino acids, with the enzyme demonstrating preferential binding for methionine even in its apo-structure without bound substrate [2]. Comparative analysis of calculated binding energies for the twenty natural amino acids shows that discrimination against non-cognate substrates increases dramatically during the conformational change associated with substrate binding, highlighting the importance of induced-fit mechanisms in substrate selectivity [2].
Key structural features that influence analog recognition include the amino acid side chain length, degree of unsaturation, and electronic properties. Studies have identified that terminally unsaturated compounds, including those with alkyne functional groups, serve as excellent methionine surrogates due to their favorable interactions within the enzyme's binding pocket [5] [7]. The molecular recognition process involves multiple conserved residues, including tryptophan-461, asparagine-452, aspartate-456, and arginine-395, which have been shown to influence both binding affinity and catalytic activity [8].
The incorporation of (S)-3-amino-5-hexynoic acid hydrochloride into aminoacyl-tRNA complexes induces specific conformational changes that are critical for both substrate recognition and translational fidelity. These conformational alterations occur at multiple levels, from local binding site rearrangements to global domain movements that facilitate communication between functional regions of the synthetase-tRNA complex [8] [9].
Crystal structure analysis of methionyl-tRNA synthetase in complex with tRNA^Met reveals that the anticodon loop undergoes significant distortion to form a triple-base stack comprising cytosine-34, adenine-35, and adenine-38 [10]. A tryptophan residue extends this triple-base stack through stacking interactions with cytosine-34, while cytosine-34 forms Watson-Crick-type hydrogen bonds with arginine-357, providing the molecular basis for specific tRNA^Met recognition [10].
The binding of amino acid analogs, including alkyne-containing compounds, triggers conformational changes that extend beyond the immediate binding site. Molecular dynamics simulations demonstrate that the presence of methionyl-adenylate influences the anticodon region through long-distance communication pathways, resulting in altered stacking energies and modified base orientations, particularly affecting the adenine-37 to adenine-38 stacking interaction [8]. These changes propagate through the tRNA structure, affecting the overall stability and positioning of the aminoacyl-tRNA complex.
The amino acid-accepting CCA-76 end of tRNA exhibits remarkable conformational flexibility that is essential for both aminoacylation and proofreading functions. This region can switch between a hairpin conformation required for synthetic activity and a helical conformation necessary for editing activity [11]. The terminal adenine-76 is critical for both reactions, while substitutions of cytosine-74 and cytosine-75 selectively affect aminoacylation while leaving editing largely unaffected [11]. These mutations favor the helical conformation required for accessing the editing site, demonstrating how nucleotide modifications can influence the balance between synthetic and editing activities.
The incorporation of non-canonical amino acids induces water network rearrangements that contribute to domain displacements of up to 3 Å in the synthetase structure [3]. These movements facilitate information transfer between different functional domains of the enzyme, enabling coordinated regulation of aminoacylation and editing activities. The formation of extended hydrogen-bonding networks involves key residues such as asparagine-391, asparagine-452, aspartate-456, arginine-395, arginine-533, tyrosine-531, and tryptophan-461, which show altered interaction patterns in the presence of amino acid analogs [8].
The ribosomal incorporation of (S)-3-amino-5-hexynoic acid hydrochloride is subject to multiple quality control mechanisms that ensure translational fidelity while permitting the incorporation of non-canonical amino acids. These mechanisms operate at various stages of translation, from initial aminoacyl-tRNA delivery to the ribosome through final peptide release, with each step contributing to the overall accuracy of protein synthesis [12] [13] [14].
Studies using quantitative mass spectrometry approaches have revealed that ribosomal protein synthesis occurs with error frequencies ranging from 10^-3 to 10^-5, reflecting cumulative mistakes at all steps of translation [13]. The incorporation of non-canonical amino acids can alter these error rates, with specific amino acid analogs showing distinct incorporation efficiencies and fidelity profiles depending on their structural similarity to natural substrates [15].
The ribosome employs multiple mechanisms to ensure accurate decoding of genetic information during protein synthesis. These include initial tRNA selection based on codon-anticodon pairing, proofreading during the accommodation step, and post-translational quality control pathways [16]. For (S)-3-amino-5-hexynoic acid hydrochloride incorporation, these mechanisms must distinguish between the desired analog and potentially competing natural amino acids while maintaining sufficient incorporation efficiency for functional protein production.
Ribosomal proofreading mechanisms play a crucial role in controlling the incorporation fidelity of (S)-3-amino-5-hexynoic acid hydrochloride and other non-canonical amino acids during protein synthesis. These quality control systems operate through multiple checkpoints that can either accept or reject aminoacyl-tRNA substrates based on their structural and chemical properties [17] [18].
The primary proofreading mechanism occurs during aminoacyl-tRNA selection, where the ribosome discriminates between cognate and near-cognate substrates through kinetic proofreading. This process involves initial binding, accommodation, and peptidyl transfer steps, each providing opportunities for quality control [19]. For non-canonical amino acids incorporated via methionyl-tRNA synthetase, the ribosome must evaluate the structural compatibility of the alkyne-containing analog with the peptidyl transferase center.
Aminoacyl-tRNA synthetases themselves provide the first line of defense against misincorporation through their editing activities. These enzymes possess distinct editing sites that hydrolyze misacylated products formed when non-cognate amino acids are used during tRNA charging [17]. The editing mechanism involves the translocation of the aminoacyl-CCA-76 end between synthetic and editing sites, with the CCA end switching between hairpin and helical conformations depending on the required function [18] [11].
The efficiency of proofreading mechanisms varies significantly depending on the specific amino acid analog and the cellular context. Studies have shown that editing-defective aminoacyl-tRNA synthetases can lead to substantial increases in misincorporation rates, with some systems showing up to 10% substitution of the natural amino acid by analogs under specific conditions [13]. Conversely, wild-type editing systems typically maintain error rates below 1 in 10,000 incorporations, demonstrating the critical importance of these quality control mechanisms [20].
Post-translational proofreading represents an additional layer of quality control for proteins containing misincorporated amino acids. The N-end rule pathway has been engineered to function as a posttranslational proofreading system, where proteins containing specific amino acids at their N-terminus are selectively degraded [21]. This system has been demonstrated to reduce misincorporation events by approximately 38%, providing a complementary mechanism to co-translational quality control [21].
Quantitative analysis of misincorporation rates for (S)-3-amino-5-hexynoic acid hydrochloride requires sophisticated analytical techniques capable of detecting rare amino acid substitution events that occur orders of magnitude less frequently than canonical incorporations. The MS-READ (Mass Spectrometry-based Ribosome Error Analysis and Detection) technique provides the sensitivity necessary to detect mistranslation events during translation of single codons at frequencies as low as 1 in 10,000 for all twenty proteinogenic amino acids [12].
Comprehensive proteome-wide studies using shotgun proteomics have revealed that misincorporation rates vary significantly depending on the specific codon, amino acid, and cellular conditions. Error detection rates for individual codons can vary by orders of magnitude between different datasets, with some codons showing consistently higher error rates than others [14]. The valine codon GUA and histidine codon CAC exhibit the highest variation among datasets, while arginine codons AGA and CGA demonstrate the lowest variation in error rates [14].
Systematic amino acid starvation studies have provided insights into the mechanisms and propensities for misincorporation under stress conditions. These investigations reveal that both base mismatches during codon recognition and misacylation by aminoacyl-tRNA synthetases represent major misincorporation mechanisms [15]. The mechanistic additivity between base mismatch and misacylation pathways suggests that multiple quality control failures can compound to increase overall error rates.
Specific quantitative data for alkyne-containing amino acids demonstrates their incorporation efficiency relative to natural substrates. Studies with 2-amino-5-hexynoic acid, a close structural analog of (S)-3-amino-5-hexynoic acid hydrochloride, show approximately 85-90% substitution efficiency for methionine in recombinant proteins [5]. This high incorporation efficiency is accompanied by maintenance of protein functionality, indicating that the ribosomal machinery can accommodate the terminal alkyne modification without significant loss of translational fidelity.
The influence of cellular conditions on misincorporation rates has been extensively documented, with amino acid availability, oxidative stress, and metabolic state all affecting translation accuracy. Under microaerobic conditions with editing-defective leucyl-tRNA synthetase, norvaline misincorporation can reach 10% of all leucine residues, demonstrating how environmental stress can dramatically increase error rates [13]. These findings highlight the importance of cellular context in determining the practical incorporation efficiency of non-canonical amino acids.
Irritant